Evidence 1: Molecular Weight Reduction of 56.1 g/mol vs. 4-Butyl Analog (CAS 27258-01-1) Confers Different Pharmacokinetic and Formulation Parameters
CAS 37585-38-9 possesses a molecular weight of 266.29 g/mol, compared to 322.4 g/mol for the 4-butyl-substituted analog (CAS 27258-01-1, also known as phenylbutazone methyl derivative) [1]. This 56.1 g/mol reduction (17.4% lower) arises from the absence of the four-carbon n-butyl chain at the 4-position [1]. The lower molecular weight and reduced alkyl character predict decreased logP and enhanced aqueous solubility relative to the 4-butyl congener, making the target compound more amenable to polar chromatographic separation methods and aqueous-based formulation screening .
| Evidence Dimension | Molecular weight (MW) as a determinant of lipophilicity, membrane permeability, and chromatographic retention |
|---|---|
| Target Compound Data | 266.29 g/mol (C₁₆H₁₄N₂O₂) |
| Comparator Or Baseline | 4-Butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one (CAS 27258-01-1): 322.4 g/mol (C₂₀H₂₂N₂O₂) |
| Quantified Difference | ΔMW = 56.1 g/mol (17.4% reduction); ΔC = 4 carbon atoms; ΔH = 8 hydrogen atoms |
| Conditions | Exact mass comparison based on molecular formulas; confirmed by NIST Chemistry WebBook [1] and ChemicalBook |
Why This Matters
A 17.4% molecular weight differential translates into measurably different HPLC retention times, logP values, and membrane permeability predictions, meaning the 4-butyl analog cannot substitute for the target compound in any analytical method validation, SAR study, or formulation development workflow without re-optimization.
- [1] NIST Chemistry WebBook. 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- (CAS 27258-01-1): Molecular weight 322.4009; Formula C₂₀H₂₂N₂O₂. Also listed as Phenylbutazone, methylated. https://webbook.nist.gov/cgi/inchi/InChI=1S/C20H22N2O2/c1-3-4-15-18-19(23)21(16-11-7-5-8-12-16)22(20(18)24-2)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 View Source
